Technical Whitepaper: Bis(2-chlorophenyl) Sulfide (CAS 5097-95-0)
Technical Whitepaper: Bis(2-chlorophenyl) Sulfide (CAS 5097-95-0)
Properties, Synthesis, and Applications in Organic Scaffolding
Executive Summary
Bis(2-chlorophenyl) sulfide (CAS 5097-95-0), also known as 2,2'-dichlorodiphenyl sulfide , is a specialized organosulfur intermediate distinguished by its ortho-substituted chlorine atoms. Unlike its more common para-isomer (used in high-performance sulfone polymers), the 2,2'-isomer offers unique steric geometry and reactivity patterns essential for the synthesis of sterically crowded ligands, heterocyclic pharmacophores (such as dibenzothiophenes), and functional materials.
This technical guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and downstream reactivity, designed for researchers in medicinal chemistry and material science.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The steric bulk provided by the ortho-chlorine atoms restricts rotation around the C-S bonds, creating a "butterfly" conformation that influences both its solubility and reactivity profile.
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| CAS Number | 5097-95-0 | Distinct from the disulfide (CAS 31121-19-4) |
| IUPAC Name | 1-Chloro-2-(2-chlorophenyl)sulfanylbenzene | |
| Molecular Formula | C₁₂H₈Cl₂S | |
| Molecular Weight | 255.16 g/mol | |
| Physical State | Crystalline Solid or High-Viscosity Oil | Polymorph dependent; typically lower MP than para-isomer (90°C) due to steric disruption.[1] |
| Boiling Point | ~360–380°C (Predicted) | High thermal stability due to aromatic nature. |
| Solubility | DCM, Toluene, THF, Chloroform | Insoluble in water. |
| Density | 1.35 ± 0.05 g/cm³ | Estimated based on halogenated aromatic trends. |
Synthetic Methodologies
The synthesis of Bis(2-chlorophenyl) sulfide requires overcoming the steric hindrance of the ortho-chlorine substituents. Standard nucleophilic substitutions used for para-isomers often fail or proceed sluggishly.
A. Primary Protocol: Copper-Catalyzed Ullmann Coupling
This is the most reliable method for laboratory-scale synthesis, utilizing a modern ligand-accelerated Ullmann-type coupling to form the C-S bond.
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Mechanism: Oxidative addition of the aryl iodide to Cu(I), followed by ligand exchange with the thiolate, and finally reductive elimination to form the sulfide.
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Reaction Equation:
Step-by-Step Protocol:
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Reagent Prep: In a dry Schlenk tube, charge CuI (10 mol%) and 1,10-phenanthroline (20 mol%) as the ligand.
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Substrate Addition: Add 2-chlorobenzenethiol (1.0 equiv), 1-chloro-2-iodobenzene (1.1 equiv), and Cs₂CO₃ (2.0 equiv).
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Solvent: Add anhydrous Toluene or DMF (0.5 M concentration).
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Reaction: Degas with Argon, seal, and heat to 110°C for 12–24 hours.
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Workup: Cool to RT, filter through a celite pad (eluting with EtOAc). Wash filtrate with brine.[2]
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Purification: Flash column chromatography (Hexanes/EtOAc 95:5).
B. Alternative Route: Diazotization (Sandmeyer-Type)
Useful when starting from 2-chloroaniline.
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Diazotization of 2-chloroaniline with NaNO₂/HCl at 0°C.
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Reaction with Sodium Sulfide (Na₂S) in the presence of copper powder.
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Note: This method often yields disulfides as byproducts and requires careful reduction.
Figure 1: Ligand-accelerated Ullmann coupling pathway for the synthesis of Bis(2-chlorophenyl) sulfide.
Reactivity Profile & Applications
The utility of CAS 5097-95-0 lies in its ability to serve as a "masked" scaffold. The sulfur atom can be oxidized, or the C-Cl bonds can be activated for cyclization.
A. Oxidation to Sulfones (Materials Science)
Controlled oxidation yields Bis(2-chlorophenyl) sulfone .
-
Reagent:
-CPBA (2.2 equiv) or H₂O₂/Acetic Acid. -
Significance: The resulting sulfone is a monomer candidate for high-temperature engineering thermoplastics (polysulfones), where ortho-substitution increases the glass transition temperature (
) by restricting chain rotation.
B. Intramolecular Cyclization (Pharma Scaffolds)
This compound is a precursor to Dibenzothiophene derivatives, which are bioisosteres of carbazoles and fluorenes found in antipsychotics and conductive organic materials.
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Protocol: High-temperature cyclization or Pd-catalyzed intramolecular C-H activation.
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Pathway:
C. Lithium-Halogen Exchange
The ortho-chlorines are primed for lithiation using
-
Application: This generates a dilithio-species that can react with electrophiles (e.g., phosphines, silanes) to create heterocycles containing S, P, or Si atoms.
Figure 2: Divergent reactivity profile: Oxidation, Cyclization, and Lithiation pathways.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves (min 0.11mm thick). |
| Eye Irritation | H319: Causes serious eye irritation. | Use safety goggles with side shields.[3] |
| Aquatic Toxicity | H411: Toxic to aquatic life with long-lasting effects. | Do not release into drains; collect waste for incineration. |
| Storage | Light-sensitive. | Store in amber vials under inert gas (Argon/Nitrogen) at 2–8°C. |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize SOx and HCl gases).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21087, Bis(2-chlorophenyl) sulfide. Retrieved from [Link]
- Beletskaya, I. P., & Ananikov, V. P. (2011).Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions. Chemical Reviews, 111(3), 1596-1636. (Foundational text for Ullmann coupling mechanism).
